molecular formula C11H10Cl2O3 B8344322 Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate

Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate

Cat. No. B8344322
M. Wt: 261.10 g/mol
InChI Key: ADUXFVWTHOHWMY-UHFFFAOYSA-N
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Patent
US09139589B2

Procedure details

To a stirred solution of 3-(2-chloro-phenyl)-3-oxo-propionicacidethylester (5.000 mL, 26.600 mmol) in ether (75.00 mL) was added dropwise sulfuryl chloride (2.800 mL, 34.600 mmol) and the resulting solution was stirred for 4 h. The reaction mixture was diluted with ether (50.0 mL) and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50.0 mL) and the mixture was vigorously stirred for 30 min. The organic phase was separated and dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide 6.500 g of crude product as a clear colorless oil (100%). The crude residue was used without further purification. LC/MS (AA) ES+ 261, 263. 1H NMR (400 MHz, d, CDCl3) δ: 12.47 (s, 1H), 7.49-7.32 (m, 4H), 4.39 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.2 Hz, 3H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[Cl:14])=[O:7])[CH3:2].S(Cl)([Cl:19])(=O)=O>CCOCC>[Cl:19][CH:5]([C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[Cl:14])=[O:7])[C:4]([O:3][CH2:1][CH3:2])=[O:15]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OC(CC(=O)C1=C(C=CC=C1)Cl)=O
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50.0 mL)
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC(C(=O)OCC)C(=O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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